5-Cyclopropoxy-6-methylpicolinaldehyde
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Overview
Description
5-Cyclopropoxy-6-methylpicolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a cyclopropoxy group attached to the 5th position and a methyl group attached to the 6th position of the picolinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-methylpicolinaldehyde typically involves the introduction of the cyclopropoxy group and the methyl group onto the picolinaldehyde core. One common method involves the reaction of 5-methylpicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-6-methylpicolinic acid.
Reduction: 5-Cyclopropoxy-6-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-6-methylpicolinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and mechanisms .
Medicine: It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in the development of new materials and formulations .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methyl group can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
5-Methylpicolinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
6-Methylpicolinaldehyde: Lacks the cyclopropoxy group, which may affect its binding affinity and specificity.
Cyclopropoxy-picolinaldehyde: Lacks the methyl group, which may influence its stability and reactivity.
Uniqueness: 5-Cyclopropoxy-6-methylpicolinaldehyde is unique due to the presence of both the cyclopropoxy and methyl groups. This combination enhances its chemical properties, making it more selective and effective in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-10(13-9-3-4-9)5-2-8(6-12)11-7/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
DFLKEKDTVMZTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
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